N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pyridine ring, and a carboxamide group. The presence of a methylsulfanyl group on the pyridine ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a nucleophile.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reacts with the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyridine or benzoxazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be compared with other similar compounds, such as:
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Carboxamide Compounds: Molecules with carboxamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a benzoxazine ring, a pyridine ring, and a carboxamide group, along with the presence of a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a complex organic compound belonging to the benzoxazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H14N2O2S |
Molecular Weight | 286.4 g/mol |
CAS Number | 1100232-45-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including the compound . The following findings summarize the biological activities related to its anticancer effects:
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated various benzoxazine derivatives against several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound exhibited significant growth inhibition, with IC50 values ranging from 7.84 to 16.2 µM across different cell lines .
- Table 1 summarizes the growth inhibition percentages for selected compounds against various cancer cell lines:
These results indicate that specific substitutions on the benzoxazine scaffold significantly enhance anticancer efficacy.Compound MIA PaCa-2 (%) MDA-MB-231 (%) PC-3 (%) 5e 59 ± 6.3 53 ± 3.7 1.0 ± 2.8 11a 91 ± 1.1 42 ± 11 11 ± 2.5 14f 78 >25 >25 -
Mechanism of Action :
- The proposed mechanisms include inhibition of angiogenesis and modulation of gene expression associated with tumor hypoxia. Benzoxazine derivatives have been noted to downregulate hypoxia-induced genes while maintaining low toxicity to normoxic cells .
- The presence of hydroxyl groups in some derivatives facilitates hydrogen bonding interactions, enhancing binding affinity to potential targets within cancer cells.
Other Biological Activities
In addition to anticancer properties, benzoxazines have demonstrated various biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : Some studies suggest that benzoxazine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of benzoxazine derivatives:
-
Case Study on Anticancer Efficacy :
- A specific derivative was tested for its ability to induce apoptosis in breast cancer cells through a caspase-dependent pathway. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting cell death in cancerous cells .
- Combination Therapy :
Properties
IUPAC Name |
N-methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-15(21)14-10-20(12-7-3-4-8-13(12)23-14)17(22)11-6-5-9-19-16(11)24-2/h3-9,14H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJWMITEBUWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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